

# Application Notes and Protocols for Recombinant p80-Coilin Expression and Purification

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## Compound of Interest

Compound Name:	p80-coilin
CAS No.:	136882-81-0
Cat. No.:	B1178142

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## Introduction

Coilin is a key scaffolding protein essential for the assembly and function of Cajal bodies (CBs), subnuclear organelles involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs) and other ribonucleoprotein complexes. The 80-kilodalton isoform, **p80-coilin**, is the primary autoantigen in a subset of autoimmune diseases and a critical component in understanding the molecular dynamics of the nucleus. The production of pure, recombinant **p80-coilin** is fundamental for structural studies, drug screening, and the development of diagnostic tools.

These application notes provide detailed protocols for the expression and purification of recombinant **p80-coilin**, primarily focusing on bacterial expression systems which allow for high-yield and cost-effective production. Due to the potential for **p80-coilin** to form inclusion bodies in *E. coli*, methods for both soluble protein purification and inclusion body processing are presented.

## Data Presentation: Comparison of Expression and Purification Strategies

The selection of an appropriate expression and purification strategy is critical for obtaining high-quality recombinant **p80-coilin**. The following table summarizes expected yields and purities for common approaches based on typical outcomes for recombinant proteins expressed in *E. coli*. It is important to note that specific yields for **p80-coilin** may vary depending on the exact construct and experimental conditions.

Fusion Tag	Expression System	Purification Method	Typical Yield (per liter of culture)	Typical Purity	Advantages	Disadvantages
Hexahistidine (6xHis)	<i>E. coli</i> (e.g., BL21(DE3))	Immobilized Metal Affinity Chromatography (IMAC)	0.5 - 20 mg <sup>[1]</sup>	>80% <sup>[2]</sup>	Small tag, mild elution conditions possible.	Co-purification of endogenous bacterial metal-binding proteins. <sup>[2]</sup>
Glutathione S-Transferase (GST)	<i>E. coli</i> (e.g., BL21(DE3))	Glutathione Affinity Chromatography	1 - 10 mg (up to 50 mg in some cases) <sup>[3]</sup> <sup>[4]</sup>	>90% <sup>[5]</sup>	Enhances solubility, high-affinity single-step purification. <sup>[4]</sup> <sup>[5]</sup>	Large tag (26 kDa) that may need to be cleaved. <sup>[5]</sup>
No Tag (from Inclusion Bodies)	<i>E. coli</i> (e.g., BL21(DE3))	Ion-Exchange and/or Size-Exclusion Chromatography	Highly variable; dependent on refolding efficiency.	Variable; often requires multiple steps.	High initial expression levels in inclusion bodies.	Requires denaturation and refolding, which can be inefficient. <sup>[6]</sup>

## Experimental Protocols

### Protocol 1: Expression and Purification of His-tagged p80-Coilin from Soluble Fraction

This protocol details the expression of N-terminally 6xHis-tagged human **p80-coilin** in *E. coli* and its subsequent purification from the soluble lysate using Immobilized Metal Affinity Chromatography (IMAC).

#### 1. Gene Cloning and Expression Vector:

- The full-length human **p80-coilin** cDNA (576 amino acids)[7] is cloned into a pET-series expression vector (e.g., pET28a) to include an N-terminal 6xHis tag and a thrombin or TEV protease cleavage site.
- The construct is verified by DNA sequencing.

#### 2. Transformation:

- The expression vector is transformed into a suitable *E. coli* expression strain, such as BL21(DE3).
- Transformed cells are plated on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET28a) and incubated overnight at 37°C.

#### 3. Expression:

- A single colony is used to inoculate a 50 mL starter culture of LB medium with the corresponding antibiotic. The culture is grown overnight at 37°C with shaking.
- The starter culture is then used to inoculate 1 L of LB medium containing the antibiotic in a 2 L baffled flask.
- The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.5-0.6.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- To improve solubility, the culture temperature is reduced to 18-20°C and incubated for an additional 12-18 hours with shaking.

#### 4. Cell Lysis:

- Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
- The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme and a protease inhibitor cocktail.
- The cell suspension is incubated on ice for 30 minutes.
- Cells are lysed by sonication on ice.
- The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. The supernatant containing the soluble His-tagged **p80-coilin** is collected.

#### 5. Immobilized Metal Affinity Chromatography (IMAC):

- A column is packed with 2-3 mL of Ni-NTA agarose resin and equilibrated with 10 column volumes of Lysis Buffer.
- The clarified lysate is loaded onto the column by gravity flow.
- The column is washed with 20 column volumes of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- The His-tagged **p80-coilin** is eluted with 5-10 column volumes of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). 1 mL fractions are collected.
- The protein concentration of the fractions is determined, and peak fractions are analyzed by SDS-PAGE.

#### 6. (Optional) Tag Removal and Further Purification:

- Eluted fractions containing **p80-coilin** are pooled and dialyzed against a buffer suitable for protease activity (e.g., PBS, pH 7.4).
- The 6xHis tag is cleaved by adding the appropriate protease (e.g., thrombin or TEV) and incubating at 4°C overnight.
- A second IMAC step can be performed to remove the cleaved tag and any uncleaved protein.
- Size-exclusion chromatography can be used as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

## Protocol 2: Purification of p80-Coilin from Inclusion Bodies

Given that **p80-coilin** has a tendency to be insoluble, this protocol outlines its purification from inclusion bodies.

### 1. Expression and Inclusion Body Isolation:

- Expression is carried out as described in Protocol 1, steps 1-3. Higher induction temperatures (e.g., 37°C for 3-4 hours) can be used to promote inclusion body formation.
- After harvesting, the cell pellet is resuspended in Lysis Buffer without imidazole.
- Cells are lysed by sonication, and the lysate is centrifuged at 15,000 x g for 30 minutes.
- The supernatant is discarded, and the pellet containing the inclusion bodies is washed multiple times with Lysis Buffer containing 1% Triton X-100 to remove membrane contaminants, followed by a wash with Lysis Buffer alone.

### 2. Solubilization:

- The washed inclusion body pellet is resuspended in Solubilization Buffer (50 mM Tris-HCl, 8 M urea or 6 M guanidine hydrochloride, 10 mM DTT, pH 8.0).

- The suspension is stirred for 1-2 hours at room temperature to ensure complete solubilization.

- The solution is clarified by centrifugation at 20,000 x g for 30 minutes.

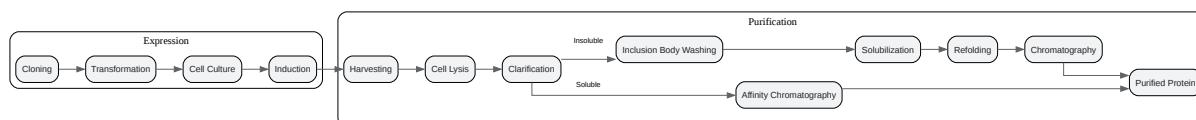
### 3. Refolding:

- The solubilized protein is refolded by rapid or stepwise dialysis against a refolding buffer.
- A typical Refolding Buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM L-arginine (to prevent aggregation), 1 mM reduced glutathione, 0.1 mM oxidized glutathione, pH 8.0.
- The dialysis is performed at 4°C with several buffer changes over 24-48 hours.

### 4. Purification of Refolded Protein:

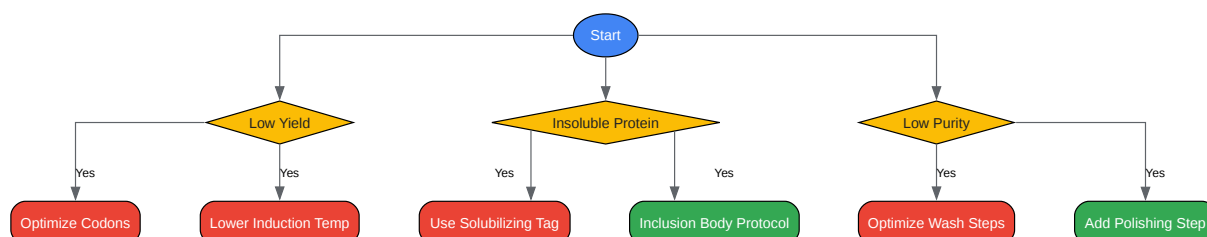
- The refolded protein solution is clarified by centrifugation.
- If a His-tag is present, IMAC can be performed as described in Protocol 1.
- Alternatively, a multi-step purification strategy using ion-exchange chromatography followed by size-exclusion chromatography can be employed to purify the untagged, refolded **p80-coilin**.<sup>[3]</sup>

## Visualizations



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Caption: General workflow for recombinant **p80-coilin** expression and purification.



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Caption: Troubleshooting guide for **p80-coilin** expression and purification.

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## References

- 1. [home.sandiego.edu](http://home.sandiego.edu) [[home.sandiego.edu](http://home.sandiego.edu)]
- 2. [neb.com](http://neb.com) [[neb.com](http://neb.com)]
- 3. Purification of GST-tagged Protein [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. GST-tagged Proteins—Production and Purification | Thermo Fisher Scientific - HK [[thermofisher.com](http://thermofisher.com)]
- 6. Solubilization and refolding of bacterial inclusion body proteins - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 7. Structure, expression and chromosomal localization of human p80-coilin gene - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

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